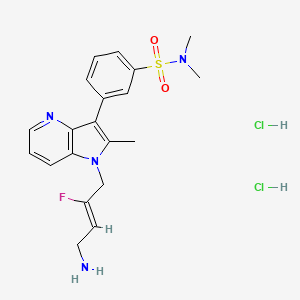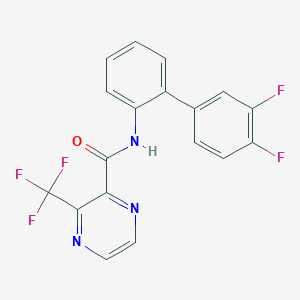
Ralaniten acetate
Übersicht
Beschreibung
Ralanitenacetat, auch bekannt unter seinem Entwicklungscode EPI-506, ist ein neuartiges, nicht-steroidales Antiandrogen. Es zielt auf die N-terminale Domäne des Androgenrezeptors ab und wurde von ESSA Pharmaceuticals zur Behandlung von Prostatakrebs entwickelt . Diese Verbindung ist ein Derivat von Bisphenol A und ein Prodrug von Ralaniten (EPI-002), einem der vier Stereoisomere von EPI-001 .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Ralanitenacetat wird durch eine Reihe chemischer Reaktionen synthetisiert, die von Bisphenol A ausgehen. Der Syntheseweg umfasst die Bildung von Zwischenprodukten, die anschließend acetyliert werden, um Ralanitenacetat zu erzeugen . Spezifische Reaktionsbedingungen, wie Temperatur, Druck und Katalysatoren, werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.
Industrielle Produktionsmethoden
Die industrielle Produktion von Ralanitenacetat beinhaltet die großtechnische chemische Synthese unter Verwendung von automatisierten Reaktoren und strengen Qualitätskontrollmaßnahmen. Der Prozess ist auf Kosteneffizienz und Skalierbarkeit ausgelegt, um eine konsistente Produktion von hochwertigem Ralanitenacetat für den klinischen Einsatz zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
Ralanitenacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Acetatgruppen können hydrolysiert werden, um Ralaniten (EPI-002) zu erzeugen.
Oxidation und Reduktion: Diese Reaktionen können die funktionellen Gruppen am Molekül verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Substitution: Das Chloratom im Molekül kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig kontrolliert, um die gewünschten Umwandlungen zu erreichen .
Hauptprodukte
Das Hauptprodukt, das aus der Hydrolyse von Ralanitenacetat entsteht, ist Ralaniten (EPI-002), das die antiandrogene Aktivität der Ausgangssubstanz beibehält .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ralaniten acetate is synthesized through a series of chemical reactions starting from bisphenol A. The synthetic route involves the formation of intermediate compounds, which are then acetylated to produce this compound . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is designed to be cost-effective and scalable, ensuring consistent production of high-quality this compound for clinical use .
Analyse Chemischer Reaktionen
Types of Reactions
Ralaniten acetate undergoes various chemical reactions, including:
Hydrolysis: The acetate groups can be hydrolyzed to produce ralaniten (EPI-002).
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Substitution: The chlorine atom in the molecule can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major product formed from the hydrolysis of this compound is ralaniten (EPI-002), which retains the antiandrogen activity of the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung für die Untersuchung der Synthese und Reaktivität von Antiandrogenen.
Biologie: Ralanitenacetat wird verwendet, um die Rolle von Androgenrezeptoren in zellulären Prozessen zu untersuchen.
Medizin: Die primäre Anwendung von Ralanitenacetat ist die Behandlung von Prostatakrebs.
Wirkmechanismus
Ralanitenacetat entfaltet seine Wirkung, indem es auf die N-terminale Domäne des Androgenrezeptors zielt. Dieser Mechanismus ermöglicht es der Verbindung, die Signalübertragung vom Androgenrezeptor und seinen Spleißvarianten zu blockieren, wodurch das Wachstum von Prostatakrebszellen gehemmt wird . Zu den beteiligten molekularen Zielen und Signalwegen gehören der Androgenrezeptor-Signalweg und die nachgeschaltete Genexpression .
Wirkmechanismus
Ralaniten acetate exerts its effects by targeting the N-terminal domain of the androgen receptor. This mechanism allows the compound to block signaling from the androgen receptor and its splice variants, thereby inhibiting the growth of prostate cancer cells . The molecular targets and pathways involved include the androgen receptor signaling pathway and downstream gene expression .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Enzalutamid: Ein weiteres nicht-steroidales Antiandrogen, das auf die Ligandenbindungsdomäne des Androgenrezeptors zielt.
Abirateronacetat: Ein Androgenbiosynthesehemmer, der zur Behandlung von Prostatakrebs eingesetzt wird.
Einzigartigkeit
Ralanitenacetat ist einzigartig in seiner Fähigkeit, die N-terminale Domäne des Androgenrezeptors anzugreifen, eine Region, die von anderen Antiandrogenen wie Enzalutamid und Abirateronacetat nicht angegriffen wird . Dieser einzigartige Wirkmechanismus ermöglicht es Ralanitenacetat, Resistenzmechanismen zu überwinden, die mit anderen Antiandrogenen verbunden sind .
Eigenschaften
CAS-Nummer |
1637573-04-6 |
|---|---|
Molekularformel |
C27H33ClO8 |
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
[2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate |
InChI |
InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3 |
InChI-Schlüssel |
HGHVYYKTOXUQNT-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Isomerische SMILES |
CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ralaniten acetate |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-](/img/structure/B610331.png)





![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)




